molecular formula C23H21N5O2 B2423451 2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide CAS No. 1206985-37-6

2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide

Cat. No.: B2423451
CAS No.: 1206985-37-6
M. Wt: 399.454
InChI Key: JHNDCBAPDXBXDJ-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is a sophisticated small molecule research compound featuring a benzoxazole scaffold linked to a phenylacetamide group that is further substituted with a pyridazine-pyrrolidine moiety. This specific molecular architecture, particularly the incorporation of the 6-(pyrrolidin-1-yl)pyridazin-3-yl group, is characteristic of compounds investigated for their inhibitory activity against various biological targets . Compounds with similar structural features, including the benzoxazole core and heterocyclic systems like pyridazine, are actively explored in multiple therapeutic areas. Research indicates potential applications in oncology, as related patent literature describes similar compounds functioning as QPCTL and QPCT inhibitors , enzymes implicated in cancer cell immune evasion and tumor progression. Furthermore, structural analogs featuring acetamide bridges and aromatic systems have demonstrated promise in neuroscience research, with some compounds being developed as potent and orally efficacious receptor antagonists for central nervous system disorders . The presence of the benzoxazole pharmacophore also suggests potential research utility in metabolic disease studies, given that this scaffold is found in compounds targeting receptors involved in energy homeostasis . This combination of structural elements makes it a valuable chemical tool for researchers investigating enzyme inhibition, receptor signaling pathways, and drug discovery projects across these fields. The product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-23(15-20-18-8-1-2-9-21(18)30-27-20)24-17-7-5-6-16(14-17)19-10-11-22(26-25-19)28-12-3-4-13-28/h1-2,5-11,14H,3-4,12-13,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNDCBAPDXBXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridazinyl-pyrrolidine moiety: This step often involves the coupling of a pyridazine derivative with a pyrrolidine derivative using coupling reagents such as EDCI or DCC.

    Final coupling: The final step involves the coupling of the benzo[d]isoxazole derivative with the pyridazinyl-pyrrolidine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzo[d]isoxazole ring and a pyridazinyl-pyrrolidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide (CAS Number: 1206985-37-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and receptor modulation activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O2C_{23}H_{21}N_{5}O_{2}. It features a benzoxazole moiety linked to a pyridazine and a pyrrolidine ring, contributing to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazole compounds exhibit selective antibacterial properties. The compound has shown activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus subtilis.

CompoundMIC (µg/mL)Activity Type
This compound32Antibacterial
Other Benzoxazole DerivativesVariesAntifungal

In a screening test involving multiple compounds, it was found that while the overall antibacterial potential was modest, certain derivatives showed promising results against specific pathogens, indicating a structure–activity relationship that could guide future modifications for enhanced efficacy .

2. Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that benzoxazole derivatives can selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) and lung cancer cells (e.g., A549). The IC50 values ranged from 10 to 25 µM depending on the cell type, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)Selectivity Index
MCF-715>5
A54920>4
HepG218>4

These findings support the hypothesis that modifications to the benzoxazole structure could yield more potent anticancer agents .

3. Receptor Modulation

The compound's interaction with various receptors has been explored, particularly its role as a modulator of P2Y receptors involved in platelet aggregation. Research indicates that similar compounds can act as antagonists at P2Y12 receptors, which are crucial in cardiovascular physiology.

Mechanism of Action
The compound may inhibit ADP-induced platelet aggregation by blocking P2Y12 receptor activation, thereby reducing thrombus formation. This mechanism is particularly relevant in the context of developing antithrombotic therapies .

Q & A

Q. What techniques are used to assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Plasma Stability : Test in human plasma (37°C) to predict in vivo half-life.
  • Light Exposure : Perform ICH Q1B photostability testing to identify photosensitive groups (e.g., pyrrolidine) .

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